Trimethylcolchicinic acid ethyl ether

説明

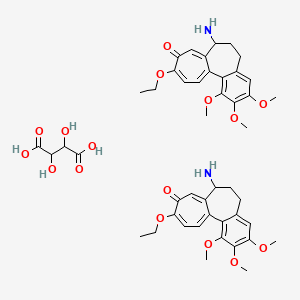

Trimethylcolchicinic acid ethyl ether (TMC-AEE) is a semi-synthetic derivative of colchicine, a naturally occurring alkaloid derived from Colchicum autumnale. TMC-AEE retains the tricyclic phenanthrene backbone of colchicine but features structural modifications, including three methoxy groups and an ethyl ether substituent at specific positions (Figure 1). These alterations aim to enhance therapeutic efficacy while reducing toxicity. TMC-AEE is notable for its anti-inflammatory and antimitotic properties, particularly in treating gout-associated inflammation .

特性

CAS番号 |

36191-20-5 |

|---|---|

分子式 |

C46H56N2O16 |

分子量 |

892.9 g/mol |

IUPAC名 |

7-amino-10-ethoxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C21H25NO5.C4H6O6/c2*1-5-27-17-9-7-13-14(11-16(17)23)15(22)8-6-12-10-18(24-2)20(25-3)21(26-4)19(12)13;5-1(3(7)8)2(6)4(9)10/h2*7,9-11,15H,5-6,8,22H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChIキー |

DOWDLLJRHIDJGI-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Trimethylcolchicinic acid ethyl ether can be synthesized through various methods. One common approach involves the etherification of trimethylcolchicinic acid with ethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of trimethylcolchicinic acid ethyl ether often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base like sodium hydride .

化学反応の分析

Types of Reactions

Trimethylcolchicinic acid ethyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The ether group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require strong acids or bases as catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

科学的研究の応用

Trimethylcolchicinic acid ethyl ether has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying etherification reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimitotic effects

Medicine: Research has shown its potential in treating conditions like gout and certain types of cancer.

作用機序

The mechanism of action of trimethylcolchicinic acid ethyl ether involves its interaction with microtubules, similar to colchicine. It binds to tubulin, inhibiting its polymerization into microtubules, which disrupts cell division and leads to cell cycle arrest. This mechanism is particularly relevant in its antimitotic and anti-inflammatory activities .

類似化合物との比較

Structural Features

TMC-AEE shares structural similarities with colchicine derivatives but differs in substituents (Table 1).

Table 1: Structural Comparison of TMC-AEE and Key Analogs

| Compound | Substituents at Key Positions | Molecular Formula |

|---|---|---|

| TMC-AEE | 3,4,5-Trimethoxy, ethyl ether at C10 | C₂₃H₂₇NO₆ |

| Colchicine | 3,4,5-Trimethoxy, acetyl at C10 | C₂₂H₂₅NO₆ |

| Demecolcine | 3,4,5-Trimethoxy, methylamino at C10 | C₂₁H₂₅NO₅ |

| Trimethylcolchicinic acid methyl ether | 3,4,5-Trimethoxy, methyl ether at C10 | C₂₂H₂₅NO₆ |

| Colchiceinamide | 3,4,5-Trimethoxy, carboxamide at C10 | C₂₁H₂₄N₂O₆ |

Key differences:

Pharmacological Activity

Table 2: Anti-Inflammatory and Antimitotic Activity

| Compound | % Inhibition of Sodium Urate-Induced Edema* | Antimitotic Activity (ED₅₀, mg/kg) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| TMC-AEE | 89% | 0.8 | 12.5 |

| Colchicine | 90% | 0.5 | 4.2 |

| Demecolcine | 88% | 0.7 | 8.0 |

| Trimethylcolchicinic acid methyl ether | 87% | 0.9 | 10.0 |

| Colchiceinamide | 85% | 1.0 | 15.0 |

*Data from rat hindpaw edema models; values normalized to colchicine (100%) .

- Anti-inflammatory efficacy : TMC-AEE shows comparable edema inhibition to colchicine (~89% vs. 90%) but with a higher LD₅₀ (12.5 mg/kg vs. 4.2 mg/kg), suggesting a safer therapeutic window .

- Antimitotic activity : TMC-AEE’s ED₅₀ (0.8 mg/kg) is slightly lower than colchicine’s (0.5 mg/kg), indicating moderate microtubule disruption. This may correlate with reduced neurotoxicity .

Comparison with Non-Colchicine Analogs

Podophyllotoxin and vinblastine (plant-derived antimitotics) were included in studies for context:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。